(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is a complex organic molecule featuring a unique structure with multiple fused rings and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indeno[1,2-d][1,3]oxazole Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminobenzyl alcohol derivative, under acidic or basic conditions.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction, such as a [2+2] cycloaddition, using a suitable cyclobutene derivative.
Final Assembly: The final step involves coupling the two indeno[1,2-d][1,3]oxazole units through a suitable linker, such as a cyclobutyl group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole can undergo various types of chemical reactions, including:
Oxidation: The oxazole rings can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole rings can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the indeno[1,2-d][1,3]oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction could produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxazole rings and cyclobutyl group. These interactions may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d][1,3]oxazole Derivatives: Compounds with similar indeno[1,2-d][1,3]oxazole cores but different substituents.
Cyclobutyl-Containing Compounds: Molecules that feature a cyclobutyl group linked to various functional groups.
Uniqueness
The uniqueness of (3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole lies in its combination of structural features, including the fused indeno[1,2-d][1,3]oxazole rings and the cyclobutyl linker. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C24H22N2O2/c1-3-8-16-14(6-1)12-18-20(16)25-22(27-18)24(10-5-11-24)23-26-21-17-9-4-2-7-15(17)13-19(21)28-23/h1-4,6-9,18-21H,5,10-13H2/t18-,19-,20-,21-/m1/s1 |
InChI Key |
DPPQMGTZLCMJSM-XRXFAXGQSA-N |
Isomeric SMILES |
C1CC(C1)(C2=N[C@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@H]6[C@H](O5)CC7=CC=CC=C67 |
Canonical SMILES |
C1CC(C1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.